

A Comparative Guide to the ¹H NMR Spectrum of Methyl Crotonate

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Compound of Interest		
Compound Name:	Methyl crotonate	
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For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the ¹H NMR spectrum of **methyl crotonate**, comparing it with a common isomer, methyl 3-butenoate, to highlight the subtleties of spectral interpretation.

Analysis of Methyl Crotonate ¹H NMR Spectrum

Methyl crotonate, systematically named methyl (E)-but-2-enoate, presents a distinct ¹H NMR spectrum that is a textbook example of spin-spin coupling in unsaturated esters. The molecule contains four unique proton environments, leading to four distinct signals in the spectrum.

Structure of Methyl Crotonate:

The analysis of its ¹H NMR spectrum is summarized in the table below.



Proton Assignment	Signal Label	Chemical Shift (δ, ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)
-CH₃ (vinyl)	a	~1.88	3H	Doublet of doublets (dd)	J_ac ≈ 6.9, J_ab ≈ 1.7
=CH (α to C=O)	b	~5.86	1H	Doublet of quartets (dq)	$J_bc \approx 15.6,$ $J_ab \approx 1.7$
=CH (β to C=O)	С	~6.98	1H	Doublet of quartets (dq)	J_bc ≈ 15.6, J_ac ≈ 6.9
-OCH₃ (ester)	d	~3.73	3H	Singlet (s)	N/A

Comparison with Isomeric Impurity: Methyl 3-Butenoate

A common isomer of **methyl crotonate** is methyl 3-butenoate. Its presence as an impurity can be readily identified by its characteristic ¹H NMR spectrum, which differs significantly from that of **methyl crotonate**.

Structure of Methyl 3-Butenoate:

The table below summarizes the expected ¹H NMR data for methyl 3-butenoate.

Proton Assignment	Signal Label	Chemical Shift (δ, ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)
=CH ₂	e'	~5.1-5.3	2H	Multiplet (m)	
=CH	е	~5.8-6.0	1H	Multiplet (m)	
-CH ₂ -	f	~3.1	2H	Doublet of triplets (dt)	-
-OCH₃	g	~3.68	ЗН	Singlet (s)	N/A



The most notable differences are the absence of the large trans-coupling constant (~15.6 Hz) and the presence of signals corresponding to a terminal vinyl group in methyl 3-butenoate.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum of **methyl crotonate** is as follows:

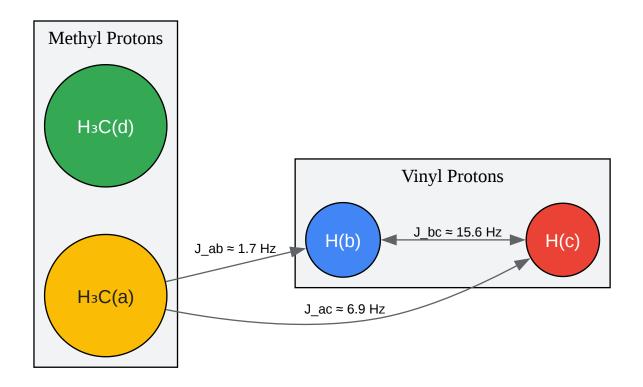
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the methyl crotonate sample.
 - Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a clean 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.
- Data Acquisition:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard 90° pulse sequence.
 - Set the number of scans (e.g., 8 to 16) and a suitable relaxation delay (e.g., 1-2 seconds)
 to ensure accurate integration.



- Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase correct the spectrum to ensure all peaks are in the absorptive mode.
 - Perform baseline correction to obtain a flat baseline.
 - Integrate the signals to determine the relative number of protons.
 - Reference the spectrum by setting the TMS peak to 0.00 ppm.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of ¹H-¹H Coupling in Methyl Crotonate

The following diagram illustrates the spin-spin coupling relationships between the protons in the **methyl crotonate** molecule.





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Caption: Coupling network in methyl crotonate.

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